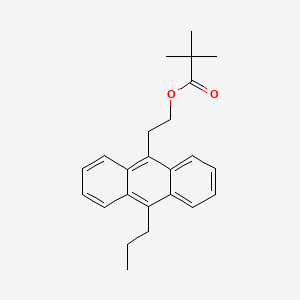
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes an anthracene moiety, a propyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate typically involves the esterification of 2-(10-propylanthracen-9-yl)ethanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-(10-Propylanthracen-9-yl)ethanol.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(10-Methylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Ethylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Butylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
Uniqueness
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
129572-31-2 |
|---|---|
Formule moléculaire |
C24H28O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-(10-propylanthracen-9-yl)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C24H28O2/c1-5-10-17-18-11-6-8-13-20(18)22(21-14-9-7-12-19(17)21)15-16-26-23(25)24(2,3)4/h6-9,11-14H,5,10,15-16H2,1-4H3 |
Clé InChI |
IBPPTJWNRBQOTK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCOC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
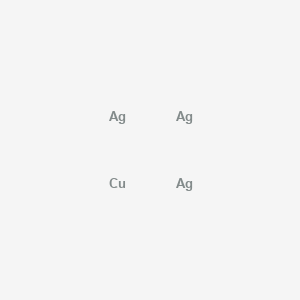
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
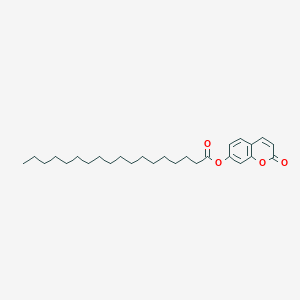

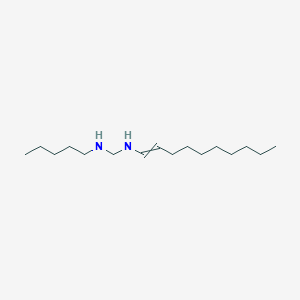
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
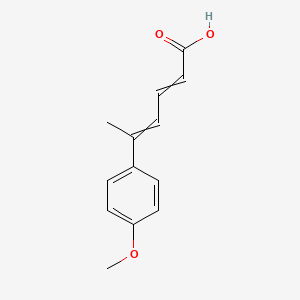
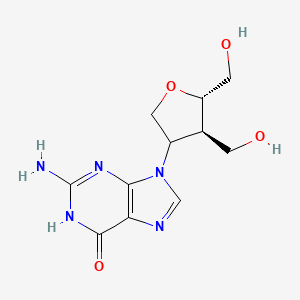


![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
